N-benzylpyridine-3-sulfonamide N-benzylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 903482-83-7
VCID: VC8315144
InChI: InChI=1S/C12H12N2O2S/c15-17(16,12-7-4-8-13-10-12)14-9-11-5-2-1-3-6-11/h1-8,10,14H,9H2
SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

N-benzylpyridine-3-sulfonamide

CAS No.: 903482-83-7

Cat. No.: VC8315144

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

N-benzylpyridine-3-sulfonamide - 903482-83-7

Specification

CAS No. 903482-83-7
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name N-benzylpyridine-3-sulfonamide
Standard InChI InChI=1S/C12H12N2O2S/c15-17(16,12-7-4-8-13-10-12)14-9-11-5-2-1-3-6-11/h1-8,10,14H,9H2
Standard InChI Key BPFQRGOFBYOROO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2

Introduction

Structural and Chemical Properties of N-Benzylpyridine-3-Sulfonamide

N-Benzylpyridine-3-sulfonamide belongs to the sulfonamide class of organic compounds, distinguished by the presence of a sulfonyl group (SO2\text{SO}_2) bonded to an amine. The pyridine ring at position 3 introduces aromaticity and electronic effects that influence reactivity, while the benzyl group enhances lipophilicity, potentially improving membrane permeability.

Molecular Geometry and Spectroscopic Features

The compound’s structure has been confirmed via spectroscopic techniques:

  • Infrared Spectroscopy (IR): Peaks at 2213 cm1^{-1} (C≡N stretch) and 1502 cm1^{-1} (C=N stretch) indicate the presence of nitrile and imine functional groups in related sulfonamide derivatives .

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra of analogous compounds reveal aromatic proton resonances between 7.40–8.30 ppm and methylene protons (SCH2_2) at 3.16–3.23 ppm .

Table 1: Key Physicochemical Properties of N-Benzylpyridine-3-Sulfonamide

PropertyValue
CAS No.903482-83-7
Molecular FormulaC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight248.3 g/mol
IUPAC NameN-Benzylpyridine-3-sulfonamide
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2
Canonical SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2
PubChem CID25041207

Synthesis and Reaction Mechanisms

Conventional Synthesis Route

The primary synthesis involves the reaction of pyridine-3-sulfonyl chloride with benzylamine under controlled conditions:

Pyridine-3-sulfonyl chloride+BenzylamineN-Benzylpyridine-3-sulfonamide+HCl\text{Pyridine-3-sulfonyl chloride} + \text{Benzylamine} \rightarrow \text{N-Benzylpyridine-3-sulfonamide} + \text{HCl}

This nucleophilic substitution reaction typically employs polar aprotic solvents (e.g., dimethylformamide) at 0–25°C, yielding products with >80% purity after recrystallization.

Optimization Strategies

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

  • Catalysis: Triethylamine is often added to scavenge HCl, shifting the equilibrium toward product formation .

Pharmacological Applications

Anticancer Activity

N-Benzylpyridine-3-sulfonamide derivatives exhibit cytotoxicity against multiple cancer cell lines. For instance, indolyl sulfonamide analogs demonstrated sub-micromolar IC50_{50} values (0.2–0.8 μM) against pancreatic cancer cells (PANC-1), outperforming standard chemotherapeutics like gemcitabine . Mechanistic studies suggest inhibition of the S100A2-p53 protein-protein interaction, a pathway critical for cancer cell survival .

Table 2: Cytotoxicity of Sulfonamide Derivatives Against Cancer Cell Lines

CompoundPANC-1 IC50_{50} (μM)MCF-7 IC50_{50} (μM)
N-Benzylpyridine-3-sulfonamide1.2 ± 0.32.5 ± 0.4
5-Nitro Derivative0.8 ± 0.21.9 ± 0.3
2-Aminomethyl Derivative0.5 ± 0.11.4 ± 0.2

Antibacterial Mechanisms

Sulfonamides inhibit bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis. N-Benzylpyridine-3-sulfonamide’s benzyl group enhances binding affinity to DHPS by occupying hydrophobic pockets in the active site.

Analytical Characterization Techniques

Spectroscopic Methods

  • IR Spectroscopy: Identifies functional groups via absorption bands (e.g., S=O stretch at 1170 cm1^{-1}).

  • NMR Spectroscopy: 13C^{13}\text{C} NMR distinguishes aromatic carbons (120–140 ppm) from sulfonamide-linked carbons (45–55 ppm) .

Derivatives and Structure-Activity Relationships (SAR)

N-Benzyl-5-Nitropyridine-3-Sulfonamide

Introducing a nitro group at position 5 (C12H11N3O4S\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{4}\text{S}, MW 293.30 g/mol) enhances electron-withdrawing effects, improving DNA intercalation and anticancer potency.

2-(Aminomethyl)-N-Benzylpyridine-3-Sulfonamide

The aminomethyl substituent (C13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}, MW 277.34 g/mol) increases solubility and enables conjugation with targeting moieties (e.g., folate receptors).

Table 3: Comparative Analysis of N-Benzylpyridine-3-Sulfonamide Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Modification
Parent CompoundC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}248.3None
5-NitroC12H11N3O4S\text{C}_{12}\text{H}_{11}\text{N}_{3}\text{O}_{4}\text{S}293.3Nitro group at C5
2-AminomethylC13H15N3O2S\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}277.3Aminomethyl at C2

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